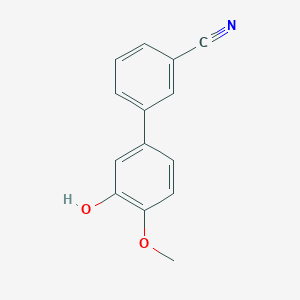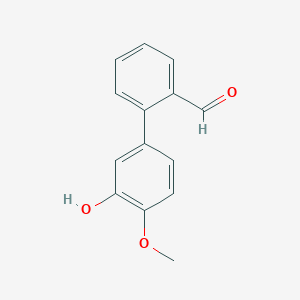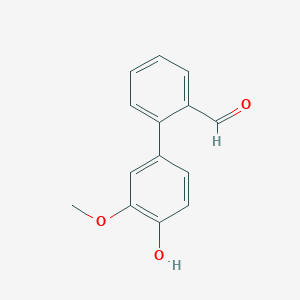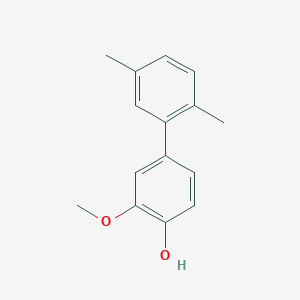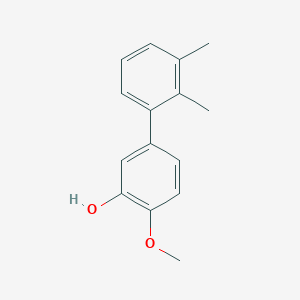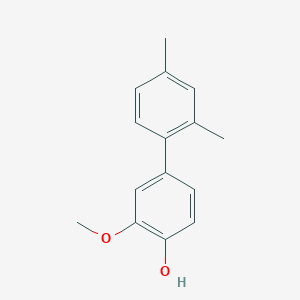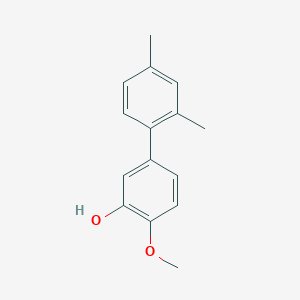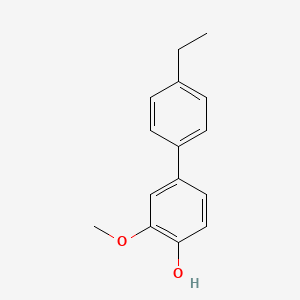
4-(4-Ethylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethylphenyl)-2-methoxyphenol, 95%, also known as 4-E2MP, is a phenolic compound that has been used for a variety of scientific research applications. It is a colorless to pale yellow crystalline solid with a molecular weight of 218.31 g/mol and a melting point of 94-96°C. 4-E2MP is soluble in a variety of organic solvents, including ethanol, dimethyl sulfoxide, and acetone. It is a synthetic compound and is not naturally occurring.
Applications De Recherche Scientifique
4-(4-Ethylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the study of the metabolism of phenolic compounds in plants, as well as for the study of the biotransformation of phenolic compounds in various organisms, including bacteria, fungi, and plants. It has also been used to study the structure-activity relationships of phenolic compounds and their derivatives, as well as to study the antioxidant activity of phenolic compounds.
Mécanisme D'action
4-(4-Ethylphenyl)-2-methoxyphenol, 95% is metabolized in a variety of organisms, including bacteria, fungi, and plants. In bacteria, it is metabolized by monooxygenase enzymes, which convert 4-(4-Ethylphenyl)-2-methoxyphenol, 95% to 4-ethylphenol. In fungi, it is converted to 4-ethylphenol and 4-methoxyphenol by a monooxygenase enzyme. In plants, 4-(4-Ethylphenyl)-2-methoxyphenol, 95% is metabolized by cytochrome P450 enzymes to form 4-ethylphenol, 4-methoxyphenol, and other metabolites.
Biochemical and Physiological Effects
4-(4-Ethylphenyl)-2-methoxyphenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(4-Ethylphenyl)-2-methoxyphenol, 95% has antioxidant activity, which may be beneficial in the prevention of oxidative damage in cells. It has also been shown to inhibit the growth of certain bacteria, fungi, and plants, as well as to have anti-inflammatory and anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Ethylphenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its 95% purity makes it ideal for use in research applications. It is also soluble in a variety of organic solvents, making it easy to work with in the laboratory. The main limitation of 4-(4-Ethylphenyl)-2-methoxyphenol, 95% is that it is not naturally occurring, so it is not available in large quantities.
Orientations Futures
There are many potential future directions for research involving 4-(4-Ethylphenyl)-2-methoxyphenol, 95%. Further research could be conducted to explore its potential as an antioxidant or anti-inflammatory agent. It could also be studied for its potential to inhibit the growth of certain bacteria, fungi, and plants. Additionally, research could be conducted to explore the potential of 4-(4-Ethylphenyl)-2-methoxyphenol, 95% as a substrate for the study of the metabolism of phenolic compounds in organisms. Finally, further research could be conducted to explore the structure-activity relationships of 4-(4-Ethylphenyl)-2-methoxyphenol, 95% and its derivatives.
Méthodes De Synthèse
4-(4-Ethylphenyl)-2-methoxyphenol, 95% is synthesized through a three-step process. First, 4-ethoxyphenol is reacted with ethyl bromide in the presence of sodium hydroxide to form 4-(4-ethylphenyl)-2-ethoxyphenol. This is then reacted with methoxide, an alkoxide, in the presence of an acid catalyst to form 4-(4-ethylphenyl)-2-methoxyphenol, which is then distilled to obtain the desired 95% purity.
Propriétés
IUPAC Name |
4-(4-ethylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-3-11-4-6-12(7-5-11)13-8-9-14(16)15(10-13)17-2/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZQMPWQIRIGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685452 |
Source


|
| Record name | 4'-Ethyl-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261903-38-1 |
Source


|
| Record name | 4'-Ethyl-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


